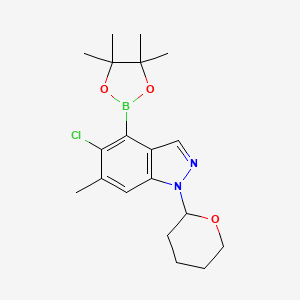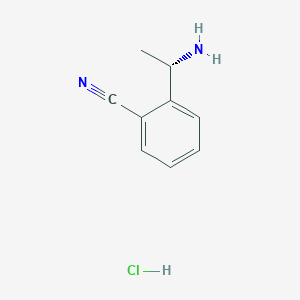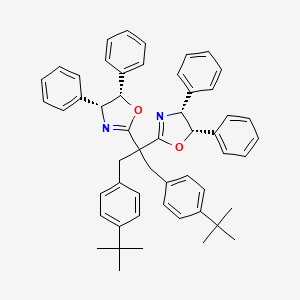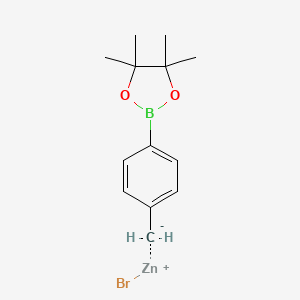
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone, also known as 1-HPHCD, is an organic compound with a molecular formula of C14H18ClF2O. It is a colorless liquid with a faint odor and low volatility. 1-HPHCD has a wide range of applications in the fields of medicine, agriculture, and industry. It is used as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds.
Scientific Research Applications
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been studied for its potential as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds. In addition, this compound has been studied for its ability to act as a hydrogen bond donor and acceptor, and for its potential as an anticancer agent.
Mechanism of Action
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been shown to act as a ligand for various enzymes, including cytochrome P450 enzymes. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission in the nervous system. In addition, this compound has been shown to bind to the estrogen receptor, suggesting that it may have estrogenic properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, this compound has been found to have an effect on the central nervous system, as it has been found to modulate the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a number of advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. It also has a low volatility, making it easier to store and transport. Additionally, it has a wide range of applications, making it a useful compound for a variety of research projects. However, this compound also has some limitations. Its low volatility can make it difficult to use in certain types of experiments, and its effects on the central nervous system can make it difficult to study in certain contexts.
Future Directions
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a wide range of potential applications, and there are many potential areas of research that could be explored. For example, further research could be done to explore its potential as an anticancer agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, further research could be done to explore its potential as a ligand for various enzymes, as well as its potential as an estrogenic agent. Finally, further research could be done to explore its potential as a catalyst in organic synthesis, as well as its potential as a reagent in the synthesis of fluorinated compounds.
Synthesis Methods
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone is typically synthesized through a two-step process, beginning with the reaction of 4-hexylphenol and 2-chloro-2,2-difluoroethanone. In the first step, the 4-hexylphenol is reacted with 2-chloro-2,2-difluoroethanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of approximately 160°C, and the resulting product is this compound.
properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHEEIIYUKTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)

![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)

![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)

![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)




